

The Industrial Versatility of Tannase: A Technical Guide

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Compound of Interest

Compound Name: Tannase

Cat. No.: B8822749

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Tannin acyl hydrolase (EC 3.1.1.20), commonly known as **tannase**, is a robust hydrolytic enzyme that catalyzes the breakdown of ester and depside bonds within hydrolysable tannins, such as tannic acid, and gallic acid esters.[1][2] This catalytic action releases simpler molecules, primarily gallic acid and glucose, making **tannase** a highly valuable biocatalyst in a multitude of industrial sectors.[3][4] Predominantly sourced from microorganisms like fungi (e.g., *Aspergillus*, *Penicillium*) and bacteria (e.g., *Lactobacillus*, *Klebsiella*), microbial **tannases** are preferred for industrial applications due to their stability and amenability to large-scale production.[5] This guide provides an in-depth review of the core industrial applications of **tannase**, presenting quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Core Industrial Applications

Tannase has found extensive applications in the food, beverage, pharmaceutical, chemical, and animal feed industries. Its primary function across these sectors is the targeted degradation of tannins—polyphenolic compounds that often act as anti-nutritional factors, cause undesirable haze and bitterness in beverages, and pose environmental challenges in industrial effluents.

Food and Beverage Industry

The ability of **tannase** to modify or eliminate tannins is heavily exploited in food and beverage processing to enhance product quality, flavor, and stability.

- **Tea and Coffee Production:** In the manufacturing of instant and cold-brewed teas, tannins can complex with caffeine and catechins, leading to the formation of insoluble "tea cream" or "browning" upon cooling. **Tannase** treatment hydrolyzes the galloyl groups on catechins, preventing this precipitation and ensuring the beverage remains clear and visually appealing.
- **Fruit Juice Clarification:** The presence of tannins in fruit juices, such as those from grapes, apples, and pomegranates, contributes to astringency and the formation of haze, which deteriorates quality. **Tannase** is used to hydrolyze these tannins, resulting in a significant reduction in bitterness and turbidity. Treatment of aonla (myrobalan) juice with immobilized **tannase** has been shown to remove 68.8% of tannins. Similarly, apple juice clarification can reach up to 80% after incubation with a **tannase** and gelatin mixture.
- **Beer and Wine Stabilization:** Tannins in beer and wine can form complexes with proteins, leading to chill-haze formation when the beverages are cooled. **Tannase** is employed as a clarifying agent to degrade these tannins, preventing haze and improving the stability and flavor of the final product. A study using **tannase** from *Klebsiella pneumoniae* reduced the initial tannin content of beer by 46.47%.

Pharmaceutical and Chemical Industries

The hydrolytic capability of **tannase** is pivotal in the synthesis of high-value chemicals and the treatment of industrial waste.

- **Gallic Acid Production:** One of the most significant commercial applications of **tannase** is the production of gallic acid (3,4,5-trihydroxybenzoic acid) from inexpensive, tannin-rich agricultural byproducts. Gallic acid is a crucial precursor for the synthesis of the broad-spectrum antibacterial drug trimethoprim and is also used to produce antioxidants like propyl gallate for the food and cosmetics industries. This enzymatic process is an eco-friendly alternative to traditional acid hydrolysis, which generates toxic effluents.
- **Wastewater Treatment:** Effluents from industries such as tanneries are heavily laden with tannins, which are toxic and resistant to microbial degradation. **Tannase** is used in bioremediation processes to hydrolyze these tannins, reducing the effluent's toxicity and making it more amenable to subsequent biological treatments. This enzymatic approach minimizes the environmental impact and operational costs associated with chemical treatments.

Animal Feed Industry

Tannins are considered anti-nutritional factors in animal feed as they bind to proteins and digestive enzymes, reducing nutrient digestibility and overall animal performance. Treating tannin-rich feedstuffs with **tannase** breaks down these compounds, improving the nutritional value of the feed. This leads to better nutrient absorption, particularly of proteins, and can convert live-weight loss to gain in ruminants consuming high-tannin forage.

Quantitative Data on Tannase Applications

The following tables summarize key performance metrics for **tannase** across its primary industrial applications.

Applicati on	Beverage	Enzyme Source	Treatmen t Condition s	Tannin Reductio n (%)	Haze Reductio n / Clarificati on (%)	Referenc e
Juice Clarificatio n	Orange Juice	Klebsiella pneumonia e	4.5 U/mL, 35°C, 3.5 h	42.45	-	
Apple Juice	Serratia marcescen s	253 U/mL enzyme + gelatin, RT, 8 h	~50% (after 5h)	80		
Aonla (Myrobalan) Juice	Aspergillus niger (immobilize d)	15 beads (36.6 U), 37°C, 3 h	68.8	-		
Beer & Tea Treatment	Beer	Klebsiella pneumonia e	4.5 U/mL, 30°C, 3.5 h	46.47	Clarified	
Tea Extract	Klebsiella pneumonia e	6.0 U/mL, 35°C, 3 h	55	Solubilized		

Table 1: Efficacy of **Tannase** in Beverage Processing. This table highlights the significant reduction in tannin content and haze achieved by enzymatic treatment in various beverages.

Substrate	Enzyme Source	Fermentation Type	Optimal Conditions	Tannase Yield	Reference
Tamarind Seed Powder	Aspergillus flavus	Submerged (SmF)	3.22% Tannic Acid, 35.1°C, pH 5.4, 96 h	139.3 U/mL	
Pomegranate Rind Powder	Aspergillus niger	Submerged (SmF)	4% Substrate, 37°C, pH 5.0, 72 h	101.2 U/mL (with 1% tannic acid inducer)	
Agroindustrial Wastes	Penicillium montanense	Solid-State (SSF)	3.5% Tannic Acid, 70% moisture, 72 h	41.64 U/mL	
Tannic Acid & Sodium Nitrate	Aspergillus niger	Submerged (SmF)	5% Tannic Acid, 0.8% NaNO ₃ , pH 5.0, 48 h	19.7 U/mL	

Table 2: Microbial Production of **Tannase**. This table summarizes various fermentation strategies and the resulting enzyme yields from different microbial sources and substrates.

Application	Support Matrix	Immobilization Method	Immobilization Yield (%)	Operational Stability (after 7 cycles)	Reference
General Purpose	DEAE-Sephadex A-50	Ionic Binding	91.5	55.7	
Calcium Alginate	Entrapment		79.3	61.7	
Chitin	Adsorption/Covalent Binding		34.5	88.0	
Tannery Effluent Treatment	Calcium Alginate	Entrapment	100	-	

Table 3: **Tannase** Immobilization for Industrial Use. This table compares different support materials and methods for immobilizing **tannase**, a critical step for enabling enzyme reuse and continuous processing.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing **tannase** applications in a research or industrial setting.

Protocol 1: Standard Tannase Activity Assay (Rhodanine Method)

This colorimetric assay measures the amount of gallic acid released from a substrate like methyl gallate or tannic acid.

Materials:

- Enzyme solution (crude or purified)

- Substrate: 0.01 M methyl gallate or 0.3% (w/v) tannic acid
- Buffer: 0.05 M Citrate Buffer (pH 5.0-5.5)
- Rhodanine solution: 0.667% (w/v) in methanol
- Potassium hydroxide (KOH) solution: 0.5 M
- Spectrophotometer and cuvettes
- Water bath or incubator (30-40°C)

Procedure:

- Prepare the reaction mixture by combining 0.25 mL of the enzyme solution with 0.25 mL of the substrate solution.
- Incubate the mixture at the optimal temperature (e.g., 30°C) for a precise duration (e.g., 10 minutes).
- Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution.
- Add 0.2 mL of 0.5 M KOH to develop the color. Prepare a control sample by adding the enzyme after the KOH.
- Dilute the mixture with distilled water (e.g., to a final volume of 5 mL) and incubate at 30°C for 10 minutes.
- Measure the absorbance of the solution at 520 nm against the control.
- Quantify the gallic acid released by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.
- Definition of Activity: One unit (U) of **tannase** activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Protocol 2: Enzymatic Clarification of Fruit Juice

This protocol outlines the steps for reducing tannin content and haze in a fruit juice sample.

Materials:

- Raw fruit juice (e.g., apple, orange)
- Purified or partially purified **tannase** solution of known activity
- Centrifuge and appropriate tubes
- Spectrophotometer
- Reagents for tannin quantification (e.g., Folin-Ciocalteu reagent)

Procedure:

- Dispense a known volume of raw fruit juice (e.g., 10 mL) into several reaction vessels.
- Add varying concentrations of the **tannase** solution (e.g., 1.0 to 6.0 U/mL of juice) to the vessels. Include a control with no enzyme.
- Incubate the samples at the optimal temperature for the enzyme (e.g., 35°C) for a set time course (e.g., 1 to 8 hours), with gentle agitation.
- After incubation, terminate the reaction by heat treatment (e.g., 80°C for 5 minutes) or by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) to remove precipitates.
- Measure Clarification: Assess the clarity of the supernatant by measuring its absorbance at 660 nm. A lower absorbance indicates higher clarity.
- Measure Tannin Reduction: Quantify the remaining tannin content in the clarified juice using a standard method (e.g., Folin-Ciocalteu) and compare it to the control sample.
- Calculate the percentage of clarification and tannin reduction to determine the optimal enzyme concentration and incubation time.

Protocol 3: Immobilization of Tannase in Calcium Alginate Beads

Immobilization allows for enzyme recovery and reuse, which is critical for cost-effective industrial processes.

Materials:

- **Tannase** solution
- Sodium alginate powder
- Calcium chloride (CaCl_2) solution (e.g., 0.2 M)
- Distilled water
- Syringe with a needle or pipette
- Magnetic stirrer and beaker

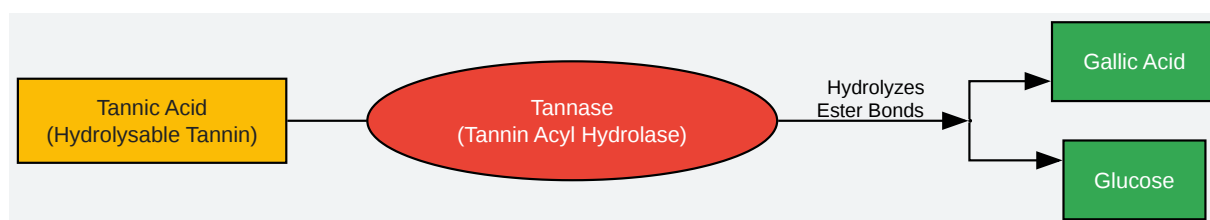
Procedure:

- Prepare a sterile sodium alginate solution (e.g., 2-4% w/v) by slowly dissolving the powder in distilled water while stirring. Allow it to become completely homogenous.
- Mix the **tannase** solution thoroughly with the sodium alginate solution. The ratio depends on the desired enzyme loading.
- Extrude the enzyme-alginate mixture dropwise into the cold CaCl_2 solution using a syringe. Maintain a constant height to ensure uniform bead size.
- Stir the CaCl_2 solution gently as the drops are added. The droplets will instantly form insoluble calcium alginate beads, entrapping the enzyme within the gel matrix.
- Leave the beads to harden in the CaCl_2 solution for a specified time (e.g., 1-2 hours) at a low temperature (e.g., 4°C).
- Collect the immobilized enzyme beads by filtration or decantation.
- Wash the beads thoroughly with distilled water or buffer to remove any unbound enzyme and excess calcium chloride.

- Store the beads in buffer at 4°C until use. The immobilization efficiency can be calculated by measuring the residual enzyme activity in the wash solutions and comparing it to the initial activity.

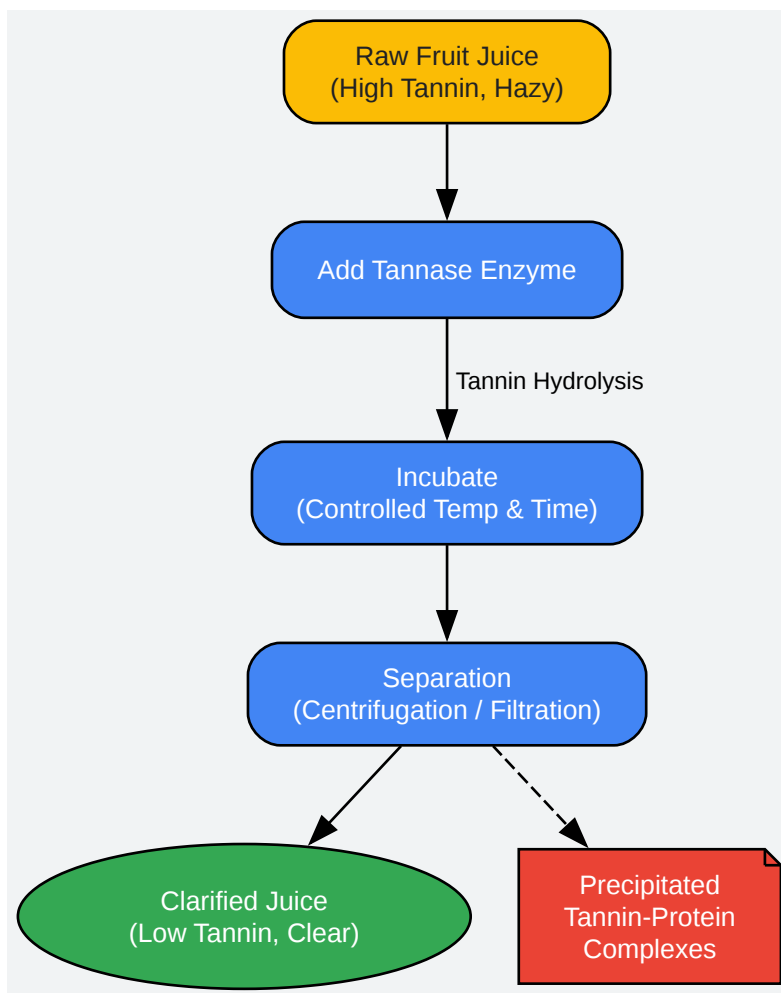
Visualizations of Key Processes

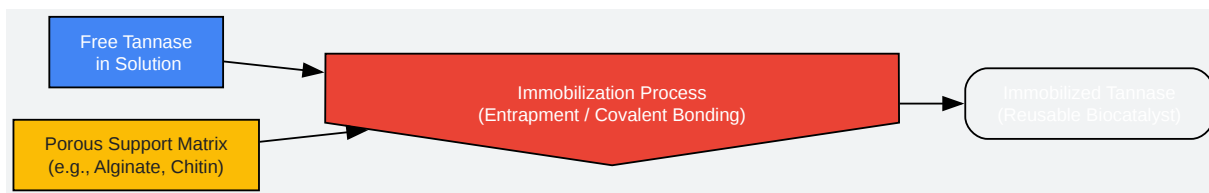
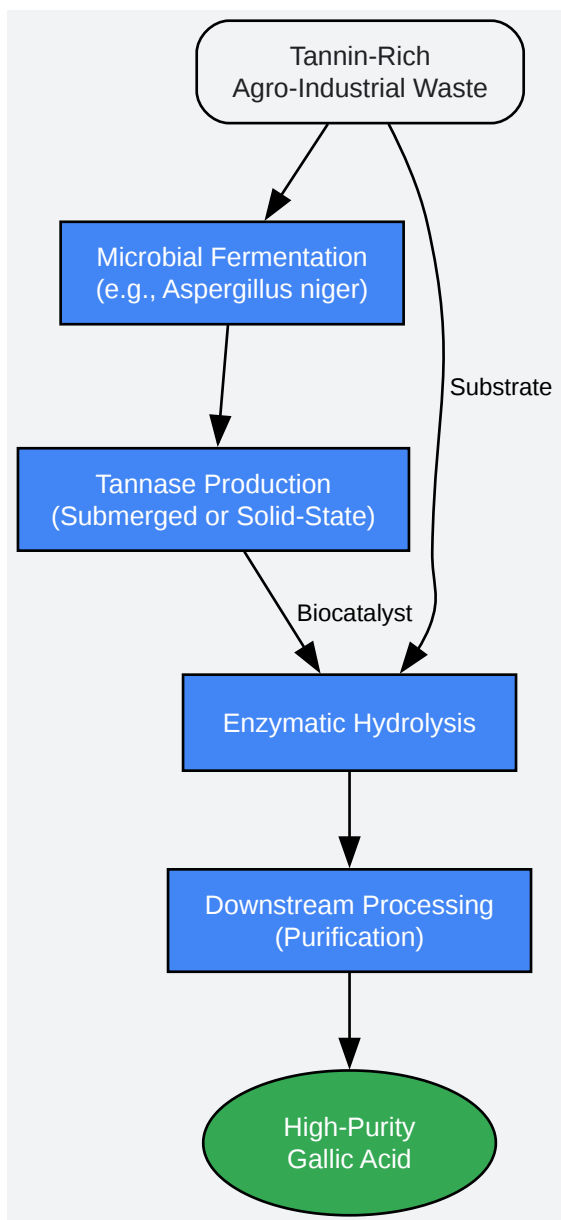
Diagrams created using the DOT language provide clear visual representations of workflows and biochemical reactions central to **tannase** applications.



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Caption: Catalytic hydrolysis of tannic acid by the enzyme **tannase**.





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